(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted at the para position with a pyrazole ring and a hydroxymethyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has garnered attention for its potential pharmacological applications, particularly in the fields of medicinal chemistry and biochemistry.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 4-bromobenzyl alcohol with 1-methyl-1H-pyrazole under basic conditions. This method is commonly employed in laboratory settings to produce the compound with reasonable yields and purity.
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol is classified as a pyrazole derivative. Pyrazoles are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound specifically may exhibit similar pharmacological effects due to its structural features.
The synthesis of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the pyrazole nitrogen on the electrophilic carbon of the bromobenzyl alcohol, leading to the formation of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol. The efficiency of this synthesis can be influenced by factors such as temperature, solvent choice, and reaction time.
The molecular structure of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol features:
Key structural data includes:
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol involves its interaction with biological targets, primarily through binding to specific enzymes or receptors.
Molecular docking studies suggest that similar pyrazole derivatives fit well into target enzyme pockets, indicating potential efficacy against diseases such as leishmaniasis and malaria. These interactions are characterized by favorable binding free energies, which enhance their therapeutic potential.
Physical properties include:
Chemical properties involve reactivity patterns typical of alcohols and aromatic compounds:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol has several applications in scientific research:
The pyrazole ring system constitutes a privileged pharmacophore in medicinal chemistry due to its balanced electronic distribution, hydrogen-bonding capabilities, and metabolic stability. This five-membered heterocycle contains two adjacent nitrogen atoms with distinct electronic characteristics: one pyrrole-like (hydrogen acceptor) and one pyridine-like (hydrogen donor/acceptor), enabling versatile molecular recognition properties. The 1-methyl-1H-pyrazol-4-yl configuration in particular enhances these properties by eliminating tautomerism concerns while introducing a moderate electron-donating effect that influences the entire conjugated system [6] [8]. When incorporated into phenylmethanol derivatives, this moiety creates a bifunctional scaffold where the pyrazole acts as both a hydrogen-bond acceptor/donor and a hydrophobic aromatic surface, while the benzylic alcohol provides a second hydrogen-bonding site and potential derivatization handle. This combination proves particularly valuable in kinase inhibitor design, where the pyrazole nitrogen can form critical hinge-binding interactions, while the phenylmethanol group can be modified to access ancillary hydrophobic pockets or optimized for solubility enhancement [3] [10].
The molecular architecture of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol exhibits specific physicochemical advantages for drug discovery applications. The methyl group at the N1 position provides steric protection against oxidative metabolism while maintaining planarity between the pyrazole and phenyl rings, facilitating optimal target engagement. Spectroscopic analysis confirms that the dihedral angle between these ring systems typically measures less than 30°, promoting extended conjugation that enhances electron delocalization across the molecular framework. This electron distribution pattern significantly influences the compound's dipole moment (calculated at approximately 3.2 Debye), creating a polarized system ideal for interacting with biological targets through dipole-dipole interactions and coordinated water displacement [6] [8]. Additionally, the hydroxymethyl group adopts a conformation nearly perpendicular to the phenyl plane, positioning it for optimal solvent exposure and thereby enhancing aqueous solubility compared to non-hydroxylated analogs. These properties collectively make this scaffold particularly valuable for fragment-based drug discovery, where its moderate size (molecular weight: 188.23 g/mol) and balanced polarity (cLogP ≈ 1.2) comply with established lead-like property guidelines [3] [6].
Table 1: Impact of Pyrazole Substitution Patterns on Compound Properties in Drug Design Applications
Substituent Pattern | Hydrogen-Bonding Capacity | Metabolic Stability | Electron Distribution |
---|---|---|---|
1-Methyl-1H-pyrazol-4-yl | Dual H-bond donor/acceptor | Enhanced (N-methyl protection) | Moderate electron donation |
Unsubstituted 1H-pyrazol-4-yl | Dual H-bond donor/acceptor | Moderate (susceptible to oxidation) | Balanced electron donation/withdrawal |
1-Trifluoromethyl-1H-pyrazol-4-yl | Dual H-bond donor/acceptor | Excellent (fluorine protection) | Strong electron withdrawal |
3,5-Dimethyl-1H-pyrazol-4-yl | Primarily H-bond donor | Enhanced (steric protection) | Strong electron donation |
Beyond pharmaceutical applications, pyrazole-phenylmethanol hybrids demonstrate remarkable versatility in materials science. The rigid, planar biphenyl-like structure enables crystalline packing arrangements suitable for organic electronic materials, while the polar alcohol group facilitates surface functionalization of nanomaterials. Studies of analogous structures have revealed promising applications in liquid crystal technology, where the pyrazole moiety contributes to lateral dipole moments that enhance mesophase stability [6]. The compound's electronic properties also suggest potential as a building block for photoactive materials, particularly when incorporated into metal-organic frameworks where the alcohol can coordinate to metal nodes while the pyrazole acts as a π-spacer. These diverse applications stem from the precisely balanced amphiphilicity of the molecule, which combines moderate water solubility (approximately 1.2 mg/mL at 25°C) with sufficient lipophilicity to interface with organic matrices. The structural robustness of the pyrazole ring further enhances its utility in materials applications, as it maintains integrity under thermal stress up to 250°C, significantly higher than related imidazole-based systems [6] [8].
Phenylmethanol derivatives, commonly known as benzyl alcohols, have constituted fundamental building blocks in organic synthesis since their initial isolation from natural sources in the early 19th century. The unsubstituted benzyl alcohol was first identified in 1832 by the hydrolysis of natural benzyl benzoate obtained from Balsam of Peru, with Friedländer and Arendt establishing its structure in 1875. The introduction of heterocyclic substituents to the phenyl ring represented a transformative advancement in the early 20th century, dramatically expanding the utility of these alcohols as synthetic intermediates. Specifically, the incorporation of nitrogen-containing heterocycles like pyrazole introduced directional complexity that enabled more sophisticated molecular construction. The development of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol emerged from this evolutionary trajectory as chemists sought to combine the synthetic versatility of benzylic alcohols with the coordination properties of heteroaromatic systems [4] [6]. This compound's history reflects three distinct phases: initial exploration of pyrazole synthesis in the 1890s (Knorr pyrazole synthesis), mid-20th century advances in cross-coupling methodologies that enabled aryl-heteroaryl bond formation, and contemporary catalytic approaches that allow precise stereocontrol during molecular assembly [6].
The synthetic evolution of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol demonstrates remarkable methodological progression. Early synthetic routes relied on multi-step sequences beginning with 4-iodobenzyl alcohol protection, followed by Stille or Suzuki coupling with 1-methyl-4-(tributylstannyl)pyrazole or corresponding boronic acid, and subsequent deprotection. These approaches suffered from moderate yields (typically 45-60%) due to competing protodehalogenation and benzylic oxidation side reactions. Contemporary synthesis has been revolutionized by transition metal catalysis, particularly through direct C-H functionalization strategies that eliminate pre-functionalization requirements. Modern protocols employ palladium-catalyzed C-H arylation of 1-methylpyrazole with 4-(hydroxymethyl)phenylboronic acid under mild conditions, achieving yields exceeding 85% while maintaining excellent functional group tolerance [6]. Alternatively, reductive approaches have gained prominence, where the key step involves sodium borohydride reduction of commercially available 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS: 88751-41-1 precursor). This reduction proceeds with high efficiency (typically >95% conversion) and eliminates protection/deprotection requirements, significantly streamlining production [3] [6]. The commercial availability of both the aldehyde precursor and the final alcohol from major suppliers like Sigma-Aldrich and Enamine reflects the maturation of these synthetic approaches [3].
Table 2: Key Synthetic Methodologies for (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol
Synthetic Strategy | Key Steps | Yield Range | Advantages/Limitations |
---|---|---|---|
Classical Cross-Coupling | 1. Protection of 4-bromobenzyl alcohol2. Suzuki coupling with 1-methylpyrazole-4-boronic acid3. Deprotection | 45-60% | Robust but lengthy; protection chemistry required |
Direct Reductive Approach | Sodium borohydride reduction of 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | 90-97% | Single-step; high efficiency; minimal byproducts |
C-H Functionalization | Pd-catalyzed direct arylation of 1-methylpyrazole with 4-(hydroxymethyl)phenylboronic acid | 80-88% | Atom-economical; avoids pre-halogenation |
Decarboxylative Coupling | Cu-mediated coupling of 1-methylpyrazole-4-carboxylic acid with 4-(hydroxymethyl)phenyl halide | 65-75% | Utilizes stable carboxylic acid; moderate yields |
The strategic importance of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol in synthetic chemistry stems from the orthogonal reactivity of its functional groups. The benzylic alcohol can undergo selective oxidation to the corresponding aldehyde (a versatile electrophile) or participate in Williamson ether synthesis without affecting the pyrazole ring. Simultaneously, the pyrazole nitrogen can be alkylated or metalated for further functionalization, while the carbon atoms can undergo electrophilic substitution under controlled conditions. This dual functionality enables divergent synthesis pathways from a single molecular scaffold. For instance, the alcohol has served as a key precursor to aminomethyl derivatives like (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS: 1184589-25-0), a valuable intermediate in pharmaceutical synthesis achieved through Mitsunobu reaction followed by azide reduction [9]. The compound's significance is further amplified by its role in synthesizing fluorinated analogs such as (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol (CAS: 1418201-67-8), where the electron-withdrawing fluorine enhances metabolic stability in drug candidates [6] [10]. These transformations underscore the compound's central position in modern synthetic workflows, acting as a molecular hub that connects diverse chemical spaces through selective modification of its distinct functional groups.
The systematic naming of heterocyclic compounds demands precise adherence to IUPAC conventions to avoid structural ambiguity, particularly for molecules like (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol where multiple isomeric forms exist. According to IUPAC recommendations, the parent structure is designated as benzenemethanol, with the substituent at the para position specified as 1-methyl-1H-pyrazol-4-yl. The complete systematic name therefore correctly identifies as [4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanol, clearly indicating the methyl group attachment at the pyrazole's nitrogen (position 1) and the carbon linkage at pyrazole position 4 [3] [6]. This nomenclature precisely distinguishes it from alternative ring numbering systems that might misinterpret the attachment point. Common alternative names observed in commercial catalogs include (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol and 1-methyl-4-[4-(hydroxymethyl)phenyl]pyrazole, both acceptable but less descriptive of the molecular connectivity. The CAS Registry Number 88751-41-1 provides an unambiguous identifier that resolves any naming inconsistencies [1] [3] [8]. The compound's molecular formula (C₁₁H₁₂N₂O) and weight (188.23 g/mol) remain constant across naming variants, but the structural implications of nomenclature choices become critically important when considering isomeric forms with potentially divergent chemical and biological properties [6] [8].
The structural ambiguity in naming primarily arises from three sources: pyrazole ring atom numbering, methyl group positioning, and attachment regiochemistry. First, the pyrazole ring numbering system must be explicitly defined, as non-systematic naming occasionally reverses the numbering (assigning the methyl-bearing nitrogen as N2 rather than N1). Such misnumbering produces the isomeric form [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanol (CAS: 53856612), where the linkage occurs at position 5 instead of 4, resulting in a regioisomer with distinct electronic properties [4]. Second, the methyl group position creates potential for N-isomerism, as evidenced by compounds like [4-(4-methyl-1H-pyrazol-1-yl)phenyl]methanol (CAS: N/A), where the methyl substituent resides on the pyrazole carbon rather than nitrogen, fundamentally altering the heterocycle's electronic character [7]. Third, positional isomers exist regarding the phenyl substitution pattern, such as the ortho-substituted variant (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol (CAS: 1418201-67-8), where the fluorine atom dramatically influences molecular polarity and conformation [10]. Each isomer exhibits unique physicochemical signatures: the 4-yl linked compound displays a characteristic ¹H NMR methyl singlet at approximately δ 3.92 ppm, while the 5-yl isomer shows distinctive coupling between H₃ and H₄ protons in the pyrazole ring [4] [8].
Table 3: Nomenclature Variations and Structural Isomers of Pyrazole-Phenylmethanol Derivatives
Compound Name | Systematic Name | CAS Number | Attachment Regiochemistry | Distinguishing Feature |
---|---|---|---|---|
Target Compound | [4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanol | 88751-41-1 | Pyrazole C4 to phenyl C1 | Methyl on pyrazole N1 |
Regioisomer | [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanol | 53856612 | Pyrazole C5 to phenyl C1 | Altered dipole orientation |
N-isomer Variant | [4-(4-methyl-1H-pyrazol-1-yl)phenyl]methanol | Not specified | Pyrazole N1 to phenyl C1 | Methyl on pyrazole C4 |
Fluorinated Analog | (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol | 1418201-67-8 | Pyrazole C4 to phenyl C1; F at phenyl C2 | Enhanced metabolic stability |
Aminomethyl Derivative | [4-(1-methylpyrazol-4-yl)phenyl]methanamine | 1184589-25-0 | Alcohol replaced by amine | Pharmaceutical intermediate |
The molecular descriptor strings provide unambiguous structural representations that overcome naming inconsistencies. The canonical SMILES "CN1C=C(C=N1)C2=CC=C(C=C2)CO" precisely defines the connectivity: methyl attached to pyrazole nitrogen (CN), pyrazole carbon C4 bonded to phenyl carbon C1 (C=C2), and hydroxymethyl at phenyl para position (C=C2)CO) [6] [8]. This representation distinguishes it from the isomeric SMILES "CN1N=CC(=C1)C2=CC=C(CO)C=C2" for the 5-yl variant. Similarly, the InChIKey "OZHBCHUQJZYPID-UHFFFAOYSA-N" serves as a unique digital fingerprint for the correct 4-yl isomer [3] [6]. These standardized identifiers have become essential for database searching and regulatory documentation, particularly given that incorrect isomer identification has led to significant reproducibility issues in pharmaceutical research. For example, the 4-yl and 5-yl isomers exhibit different biological activities due to altered hydrogen-bonding vectors: the 4-yl isomer positions the pyrazole N2 atom for optimal hinge-region binding in kinase targets, while the 5-yl isomer orients the sterically demanding C3-H toward the binding pocket, potentially causing steric clashes [4] [6]. Such subtle but consequential distinctions underscore the critical importance of precise nomenclature and representation in both chemical commerce and research applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7